molecular formula C14H12O B1295513 p-Phenylstyrene oxide CAS No. 36099-26-0

p-Phenylstyrene oxide

Cat. No.: B1295513
CAS No.: 36099-26-0
M. Wt: 196.24 g/mol
InChI Key: KLLPVNAKBNBWMY-UHFFFAOYSA-N
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Description

p-Phenylstyrene oxide: . It is a type of epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a phenyl group attached to the styrene oxide structure, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of p-Phenylstyrene: The most common method for preparing p-Phenylstyrene oxide involves the epoxidation of p-Phenylstyrene. This reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

    Catalytic Epoxidation: Another method involves the use of transition metal catalysts, such as titanium or molybdenum complexes, in combination with hydrogen peroxide or organic peroxides. This method offers a more environmentally friendly approach and can be performed under milder conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of p-Phenylstyrene and the oxidizing agent into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Phenylstyrene oxide can undergo further oxidation to form diols or other oxygenated products. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted phenylstyrene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: p-Phenylstyrene oxide is used as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is employed in the preparation of epoxy resins and other polymeric materials with enhanced mechanical and thermal properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in the synthesis of biologically active molecules and drug candidates.

    Biochemical Studies: this compound is used as a model compound in studies of enzyme-catalyzed epoxidation and related biochemical processes.

Industry:

    Coatings and Adhesives: It is utilized in the formulation of high-performance coatings and adhesives due to its reactive epoxide group.

    Material Science: The compound is explored for its potential in the development of advanced materials with specific properties, such as high strength and chemical resistance.

Mechanism of Action

The mechanism of action of p-Phenylstyrene oxide involves its reactive epoxide group, which can undergo ring-opening reactions with various nucleophiles This reactivity is exploited in synthetic chemistry to introduce functional groups into organic molecules

Comparison with Similar Compounds

    Styrene Oxide: Similar to p-Phenylstyrene oxide but lacks the phenyl group, making it less sterically hindered and more reactive.

    Epichlorohydrin: Another epoxide with a chloromethyl group, used in the production of epoxy resins and other industrial chemicals.

    Cyclohexene Oxide: A cyclic epoxide with a six-membered ring, used in various organic synthesis applications.

Uniqueness of this compound:

    Steric Hindrance: The presence of the phenyl group provides steric hindrance, affecting the reactivity and selectivity of the compound in chemical reactions.

    Versatility: this compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

    Applications: Its use in the synthesis of complex molecules and advanced materials highlights its importance in both research and industry.

Properties

IUPAC Name

2-(4-phenylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-15-14/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLPVNAKBNBWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957502
Record name 2-([1,1'-Biphenyl]-4-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36099-26-0
Record name 2-[1,1′-Biphenyl]-4-yloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36099-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, (1,1'-biphenyl)-4-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036099260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-([1,1'-Biphenyl]-4-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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